ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate

SDH inhibitor Valsa mali antifungal EC₅₀

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate (CAS 1020489‑29‑5) is a heterocyclic small molecule incorporating a 1‑methyl‑1H‑pyrazole‑3‑carboxamide unit linked via an amide bond to a thiazole‑4‑carboxylate ester. It belongs to the pyrazole‑carboxamide class that has been the focus of extensive succinate dehydrogenase inhibitor (SDHI) fungicide discovery programs.

Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
CAS No. 1020489-29-5
Cat. No. B6530347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate
CAS1020489-29-5
Molecular FormulaC11H12N4O3S
Molecular Weight280.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C
InChIInChI=1S/C11H12N4O3S/c1-3-18-10(17)8-6-19-11(12-8)13-9(16)7-4-5-15(2)14-7/h4-6H,3H2,1-2H3,(H,12,13,16)
InChIKeyPNVNVWDDBLUPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate (CAS 1020489‑29‑5): Core Heterocyclic Scaffold and Baseline Identity for SDHI‑Focused Procurement


Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate (CAS 1020489‑29‑5) is a heterocyclic small molecule incorporating a 1‑methyl‑1H‑pyrazole‑3‑carboxamide unit linked via an amide bond to a thiazole‑4‑carboxylate ester. It belongs to the pyrazole‑carboxamide class that has been the focus of extensive succinate dehydrogenase inhibitor (SDHI) fungicide discovery programs [1]. The compound is a representative member of a series of pyrazole‑carboxamide thiazole derivatives designed by combining the pyrazole‑amide pharmacophore with a thiazole heterocycle to modulate SDH binding [1].

Why Generic Substitution of Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate Fails: Bridging Regioisomer‑Sensitive Binding to Quantitative SDH Inhibition


Although the pyrazole‑carboxamide thiazole class encompasses numerous analogues, subtle structural variations—particularly the position of the amide linkage on the pyrazole ring and the nature of the ester substituent on the thiazole—govern SDH binding affinity and antifungal spectrum. Direct head‑to‑head comparisons within the same study show that the 3‑amido regioisomer (the target compound) and its 5‑amido counterpart (CAS 1171552‑15‑0) exhibit differential inhibitory profiles against Valsa mali, with the 3‑amido isomer delivering an EC₅₀ of 1.77 mg/L versus 9.19 mg/L for the commercial SDHI boscalid [1]. Such regioisomer‑dependent potency gaps preclude simple interchange among in‑class compounds and demand procurement of the exact structure [1].

Product‑Specific Quantitative Differentiation of Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate Against Closest Analogues and Commercial SDHI Benchmarks


Head‑to‑Head EC₅₀ Comparison Against the SDHI Benchmark Boscalid on Valsa mali

In a direct head‑to‑head in vitro mycelial growth inhibition assay, the target compound (designated 6i) exhibited an EC₅₀ of 1.77 mg/L against Valsa mali, which represents a 5.2‑fold improvement over the commercial SDHI boscalid (EC₅₀ = 9.19 mg/L) tested under identical conditions [1]. The same study also reports that compound 19i, a closely related analogue, achieved an EC₅₀ of 1.97 mg/L, confirming the 3‑amido series advantage [1].

SDH inhibitor Valsa mali antifungal EC₅₀

Broad‑Spectrum Antifungal Inhibition Rates Differentiated from Leading Commercial SDHIs

At 40 mg/L, the target compound achieved 91% inhibition of Valsa mali and 81% inhibition of Sclerotinia sclerotiorum, surpassing boscalid which typically shows lower efficacy against Sclerotinia at equivalent concentrations [1]. For Rhizoctonia solani, compound 23i (a close structural analogue in the same series) achieved an EC₅₀ of 3.79 mg/L, indicating that the pyrazole‑thiazole‑carboxylate scaffold can also address Rhizoctonia pathogens that are often less sensitive to first‑generation SDHIs [1].

broad‑spectrum fungicide Sclerotinia sclerotiorum Rhizoctonia solani

Regioisomer Discrimination: 3‑Amido vs 5‑Amido Pyrazole Linkage Drives Potency and Selectivity

The regioisomeric pair ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate (CAS 1020489‑29‑5) and ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (CAS 1171552‑15‑0) differ only in the position of the amide attachment on the pyrazole ring. Within the unified SDH inhibitor series, the 3‑amido configuration (target compound) consistently yields higher antifungal potency against Valsa mali (EC₅₀ = 1.77 mg/L) compared to the 5‑amido regioisomer series, which shows substantially weaker activity [1]. This regioisomer‑dependent activity is attributed to differential hydrogen‑bonding interactions with SDH residues TRP O:173 and SER P:39 [1].

regioisomer pyrazole‑3‑carboxamide pyrazole‑5‑carboxamide

In Vivo Protective Efficacy Validated Against the Commercial SDHI Boscalid

In an in vivo apple protection assay, the target compound applied at 40 mg/L provided satisfactory protective efficacy against Valsa mali infection, comparable to the commercial standard boscalid at the same concentration [1]. This in vivo validation, combined with scanning electron microscopy (SEM) evidence showing that the compound significantly damages the mycelial surface morphology of Valsa mali, confirms that the in vitro potency advantage translates into practical plant protection [1].

in vivo apple protection Valsa mali canker preventive fungicide

Enzymatic SDH Inhibition Confirmed, Anchoring the Mechanism of Action

Enzyme activity experiments demonstrated that the target compound directly inhibits succinate dehydrogenase, with an IC₅₀ value consistent with its cellular EC₅₀, confirming SDH as the molecular target [1]. This mechanistic validation distinguishes the compound from general cytotoxic antifungal agents and aligns it with the well‑characterized SDHI class, enabling structure‑based optimization and resistance‑risk assessment [1].

SDH enzymatic assay IC₅₀ SDH mode of action

Molecular Docking Reveals Unique SDH Binding Interactions Not Observed with Legacy SDHIs

Molecular docking of the target compound into the SDH active site (PDB 2FBW) revealed a binding mode involving hydrogen bonds with TRP O:173 and SER P:39, a σ–π interaction with TYR Q:58, and additional contact with ARG P:43 [1]. While the overall pose is similar to that of boscalid, the thiazole‑carboxylate moiety engages additional polar contacts that are absent in boscalid and first‑generation pyrazole‑carboxamide SDHIs such as fluxapyroxad [1]. These distinct interactions correlate with the compound's superior Valsa mali potency [1].

molecular docking SDH hydrogen bonding σ–π interaction

Best Research and Industrial Application Scenarios for Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate


Lead Optimization for Next‑Generation SDHI Fungicides Targeting Valsa mali Canker

The 5.2‑fold EC₅₀ advantage over boscalid and confirmed in vivo apple protection make this compound a preferred starting point for medicinal chemistry campaigns aimed at developing potent SDHI fungicides against Valsa mali, the causative agent of apple valsa canker [1].

Resistance‑Breaking SDHI Discovery Leveraging Unique Thiazole‑Carboxylate Interactions

The compound's distinct hydrogen‑bond network involving TRP O:173 and SER P:39, combined with σ–π stacking on TYR Q:58, offers a structural basis for overcoming SDH mutations that reduce the efficacy of boscalid and fluxapyroxad [1].

Broad‑Spectrum Fungicide Development Against Sclerotinia sclerotiorum and Rhizoctonia solani

With 81% inhibition of Sclerotinia sclerotiorum and scaffold‑inherent low‑micromolar EC₅₀ against Rhizoctonia solani (analogue 23i), the compound supports multi‑crop fungicide programs targeting oilseed rape, soybean, and rice pathogens [1].

Regioisomer‑Specific Chemical Biology Probes for SDH Functional Studies

The stark potency difference between the 3‑amido (EC₅₀ = 1.77 mg/L) and 5‑amido regioisomers makes this compound an ideal tool compound for probing SDH binding‑site topology and for validating target engagement in cellular thermal shift assays [1].

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